molecular formula C14H12N2O2S B11851565 1-(Phenylsulfonyl)-1H-indol-7-amine

1-(Phenylsulfonyl)-1H-indol-7-amine

Cat. No.: B11851565
M. Wt: 272.32 g/mol
InChI Key: FKMXBEYJXQFAPX-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indol-7-amine is an organic compound that belongs to the class of sulfonamides It features an indole core substituted with a phenylsulfonyl group at the nitrogen atom and an amine group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indol-7-amine typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while nucleophilic substitution can produce various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indol-7-amine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-1H-indol-7-amine is unique due to the combination of the indole core and the phenylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly versatile for various chemical transformations and applications in different research fields .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

1-(benzenesulfonyl)indol-7-amine

InChI

InChI=1S/C14H12N2O2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H,15H2

InChI Key

FKMXBEYJXQFAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N

Origin of Product

United States

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